

N-methyl-N-pentyl-beta-alanine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-pentyl-beta-alanine hydrochloride is a key chemical intermediate, primarily recognized for its role in the synthesis of Ibandronate, a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.^{[1][2]} This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a focus on technical information relevant to researchers and professionals in the field of drug development.

Chemical Properties and Structure

N-methyl-N-pentyl-beta-alanine hydrochloride is the hydrochloride salt of N-methyl-N-pentyl-beta-alanine. Its chemical structure consists of a propanoic acid backbone with a methyl and a pentyl group attached to the nitrogen atom at the beta position.

Property	Value	Source
Chemical Formula	C ₉ H ₂₀ ClNO ₂	Sigma-Aldrich
CAS Number	625120-81-2	Midas Pharma[2]
Synonyms	3-(N-methyl-N-pentylamino)propionic acid hydrochloride, Ibandronate Related Compound A	Sigma-Aldrich, WO/2009/093258[3]

Synthesis of N-methyl-N-pentyl-beta-alanine Hydrochloride

The synthesis of N-methyl-N-pentyl-beta-alanine hydrochloride is a critical step in the production of Ibandronate sodium. Several synthetic routes have been described, primarily in patent literature. A common pathway involves the reaction of pentylamine with an acrylate derivative, followed by methylation and hydrolysis.

Experimental Protocol: Synthesis via N-pentyl-β-alanine ethyl ester

This method, described in patent WO/2009/093258, outlines a two-step process to yield the target compound.[3]

Step 1: Synthesis of N-pentyl-β-alanine ethyl ester

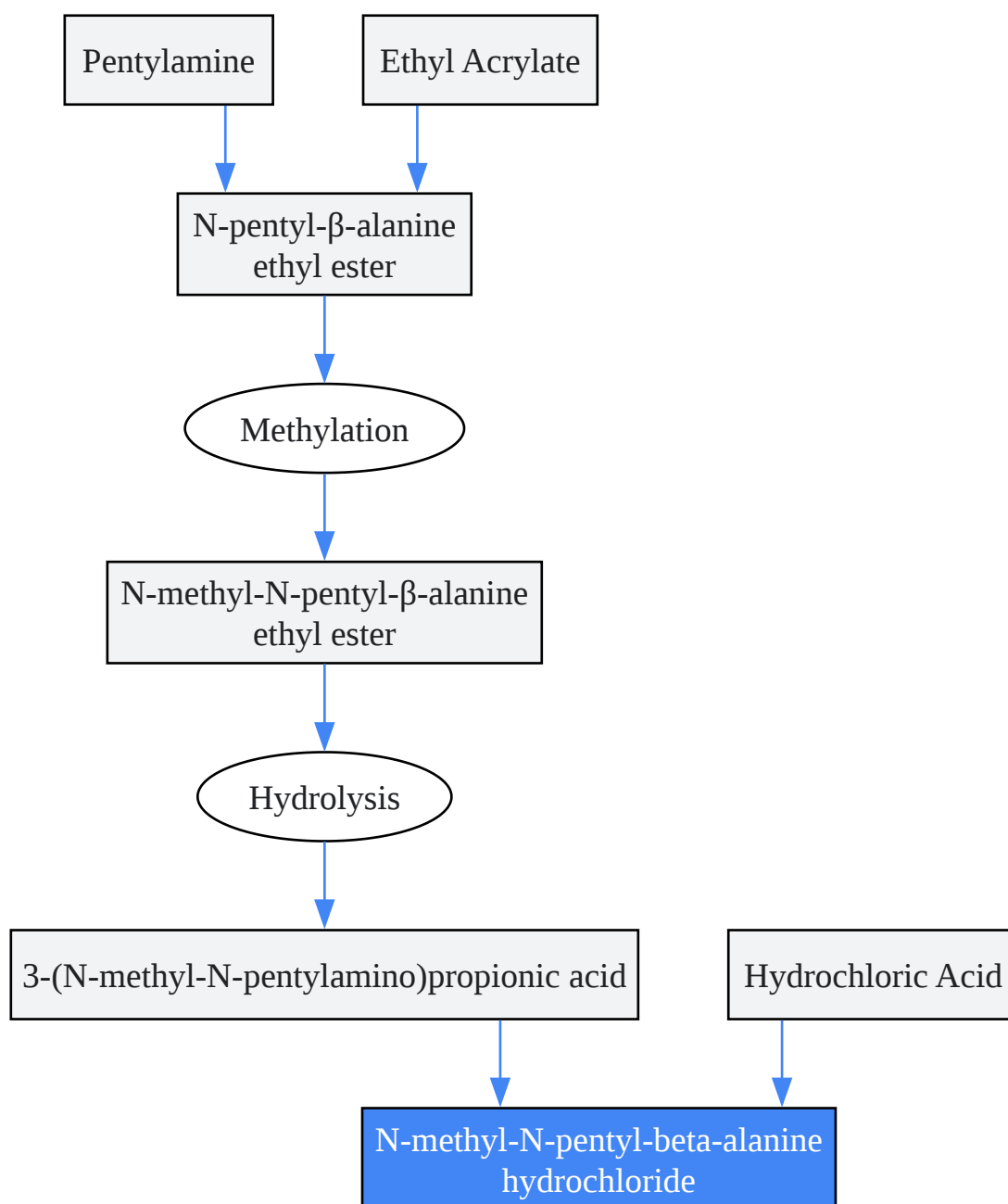
- Pentylamine is reacted with ethyl acrylate. The specific reaction conditions, such as solvent and temperature, are not detailed in the abstract. This reaction results in the formation of N-pentyl-β-alanine ethyl ester.

Step 2: Methylation of N-pentyl-β-alanine ethyl ester

- The N-pentyl-β-alanine ethyl ester is then methylated to produce N-methyl-N-pentyl-β-alanine ethyl ester.

Step 3: Hydrolysis and Hydrochloride Salt Formation

- The resulting N-methyl-N-pentyl- β -alanine ethyl ester undergoes hydrolysis to yield the free acid, 3-(N-methyl-N-pentylamino)propionic acid.
- Subsequent treatment with hydrochloric acid affords the final product, N-methyl-N-pentyl-beta-alanine hydrochloride.[3]



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Caption: Synthesis of N-methyl-N-pentyl-beta-alanine hydrochloride.

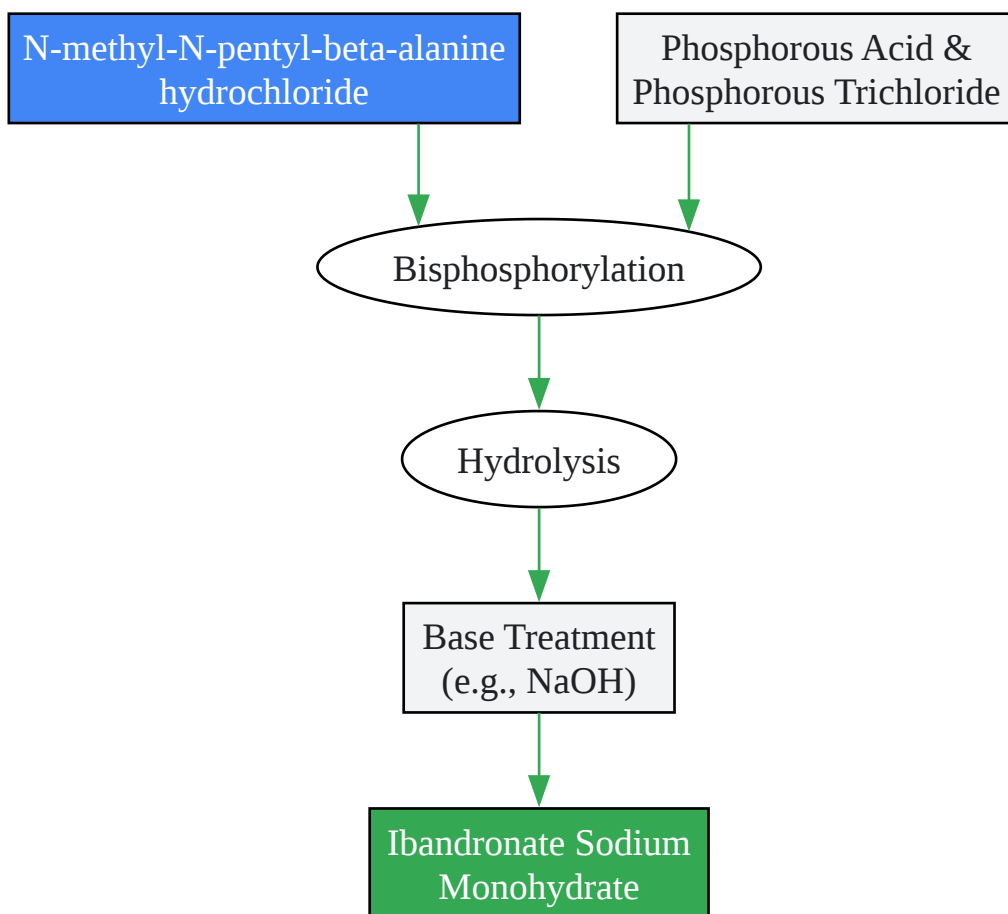
Role in Ibandronate Synthesis

N-methyl-N-pentyl-beta-alanine hydrochloride serves as a crucial precursor in the synthesis of Ibandronate sodium, a nitrogen-containing bisphosphonate. The overall workflow involves the bisphosphorylation of N-methyl-N-pentyl-beta-alanine hydrochloride.

Experimental Protocol: Synthesis of Ibandronate Sodium

As outlined in patent WO/2009/093258, the final steps of Ibandronate synthesis are as follows: [3]

- **Bisphosphorylation:** N-methyl-N-pentyl-beta-alanine hydrochloride is reacted with phosphorous acid and phosphorous trichloride.
- **Hydrolysis:** The reaction mixture is then hydrolyzed.
- **Salt Formation:** Subsequent treatment with a base, such as sodium hydroxide, leads to the formation of Ibandronate monosodium monohydrate.



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Caption: Workflow for Ibandronate Sodium Synthesis.

Conclusion

N-methyl-N-pentyl-beta-alanine hydrochloride is a vital building block in the pharmaceutical industry, specifically for the synthesis of Ibandronate. Understanding its synthesis and chemical properties is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The synthetic pathways, while established in patent literature, offer opportunities for further process optimization and development of more efficient and environmentally friendly methods.

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References

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